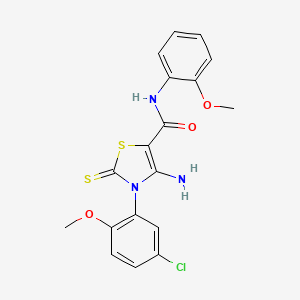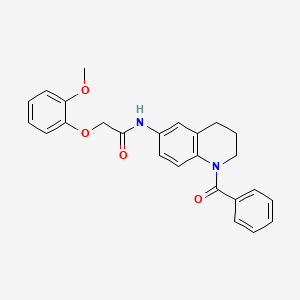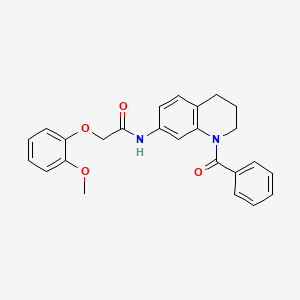![molecular formula C22H26N2O4 B6562186 N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091184-58-5](/img/structure/B6562186.png)
N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide, commonly referred to as PMP-POM, is a derivative of an organic compound that has been used in various scientific applications. PMP-POM is a versatile compound that has been used in a variety of fields, from biomedical research to chemical synthesis. PMP-POM has been used to study the structure and function of proteins, as well as for the development of drugs and other medicinal agents.
Mecanismo De Acción
PMP-POM is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. It is thought to bind to the active sites of proteins, which can alter their structure and function. PMP-POM can also interact with other organic molecules, such as peptides and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
PMP-POM has been shown to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the activity of enzymes, as well as to induce changes in gene expression. Additionally, PMP-POM has been shown to have an anti-inflammatory effect and to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PMP-POM in laboratory experiments is its versatility. It can be used in a variety of applications, from protein structure and function studies to drug development. Additionally, PMP-POM is relatively easy to synthesize and can be used in a wide range of concentrations. The main limitation of PMP-POM is that it is not very stable and can be broken down by light and air.
Direcciones Futuras
The use of PMP-POM in scientific research is still in its early stages. There are a number of potential future directions for the use of PMP-POM. These include the development of new drugs and other medicinal agents, the study of enzyme kinetics, the development of new catalysts, and the study of protein structure and function. Additionally, PMP-POM could be used in the synthesis of other organic compounds, such as peptides and nucleic acids. Finally, PMP-POM could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
PMP-POM is synthesized by reacting 4-phenyloxan-4-ylmethyl ethanediamide with 2-methoxy-5-methylphenyl bromide. The reaction is carried out in an organic solvent at room temperature. The resulting product is a white crystalline solid that is soluble in organic solvents. The synthesis of PMP-POM is relatively simple and can be completed in a few hours.
Aplicaciones Científicas De Investigación
PMP-POM has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as for the development of drugs and other medicinal agents. PMP-POM has also been used in the synthesis of other organic compounds, such as peptides and nucleic acids. Additionally, PMP-POM has been used in the study of enzyme kinetics and the development of new catalysts.
Propiedades
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-8-9-19(27-2)18(14-16)24-21(26)20(25)23-15-22(10-12-28-13-11-22)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAUTRNZWYWJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562109.png)

![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562123.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562134.png)


![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
